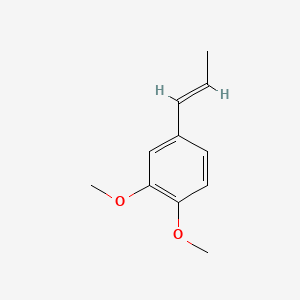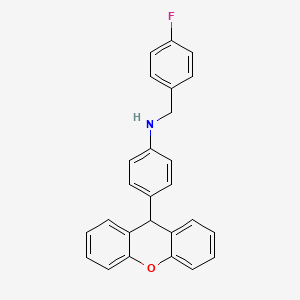
3-(2-phenylethyl)-2-sulfanylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylethyl)-2-sulfanylquinazolin-4-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazolinone core with a phenylethyl and a sulfanyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)-2-sulfanylquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of 2-aminobenzamide with 2-phenylethyl isothiocyanate under basic conditions to form the intermediate thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
3-(2-Phenylethyl)-2-sulfanylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Brominated or nitrated derivatives of the phenylethyl group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 3-(2-phenylethyl)-2-sulfanylquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-Phenylethylamine: Shares the phenylethyl group but lacks the quinazolinone core.
Quinazolin-4-one: Lacks the phenylethyl and sulfanyl groups.
2-Sulfanylquinazolin-4-one: Lacks the phenylethyl group.
Uniqueness
3-(2-Phenylethyl)-2-sulfanylquinazolin-4-one is unique due to the combination of the quinazolinone core, phenylethyl group, and sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-(2-phenylethyl)-2-sulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-15-13-8-4-5-9-14(13)17-16(20)18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJUHPLKZASWIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7759449.png)
![N''-[(furan-2-yl)methyl]guanidine; sulfuric acid](/img/structure/B7759456.png)
![benzyl-[3-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]propyl]-dimethylazanium;chloride](/img/structure/B7759460.png)

![[5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride](/img/structure/B7759474.png)


![2-(1-Methylpyrrolidin-1-ium-1-yl)bicyclo[3.2.1]octan-8-ol;iodide](/img/structure/B7759491.png)
![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-1-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B7759507.png)



